

Preclinical Profile of IPN60090 (IACS-6274): A Potent and Selective GLS1 Inhibitor

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Compound of Interest

Compound Name: IPN60090

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This technical guide provides an in-depth overview of the preclinical data for **IPN60090** (also known as IACS-6274), a potent, selective, and orally bioavailable inhibitor of glutaminase-1 (GLS1). Dysregulation of cellular metabolism is a key feature of cancer, and many tumors exhibit a strong dependence on glutamine for survival and proliferation.^{[1][2]} GLS1 is the enzyme responsible for converting glutamine to glutamate, a crucial step in the metabolic pathway that provides cancer cells with essential intermediates for energy production and biosynthesis.^{[2][3]} **IPN60090** was developed to target this metabolic vulnerability.^{[1][2]}

Mechanism of Action

IPN60090 selectively targets and inhibits the kidney-type glutaminase (GLS1), with no significant activity against the liver-type isoform (GLS2).^[4] By blocking the conversion of glutamine to glutamate, **IPN60090** disrupts downstream metabolic processes vital for cancer cell growth, including the tricarboxylic acid (TCA) cycle and the production of glutathione (GSH), a key antioxidant.^{[2][3]} This disruption leads to an accumulation of reactive oxygen species (ROS) and ultimately, cell death in glutamine-dependent cancer cells.^[3]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of **IPN60090**.

Table 1: In Vitro Potency and Selectivity

Parameter	Value	Cell Line/Target	Reference
GLS1 IC50	31 nM	Recombinant Human GLS1	[4]
GLS2 IC50	>50,000 nM	Recombinant Human GLS2	[4]
A549 Cell Proliferation IC50	26 nM	Human Lung Carcinoma	[4]

Table 2: In Vivo Antitumor Efficacy

Tumor Model	Treatment	Tumor Growth Inhibition (TGI)	Reference
H460 NSCLC Xenograft	IPN60090 (monotherapy)	28%	[2]
H460 NSCLC Xenograft	IPN60090 in combination with TAK228	85%	[4]

Table 3: Pharmacokinetic Properties

Species	Parameter	Value	Route of Administration	Reference
Mouse	Clearance (CL)	4.1 mL/min/kg	Intravenous (i.v.)	[4]
Mouse	Half-life (t1/2)	1 hour	Intravenous (i.v.)	[4]
Mouse	Maximum Concentration (Cmax)	19 µM	Oral (p.o.)	[4]
Mouse	Bioavailability (F%)	89%	Oral (p.o.)	[4]

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Cell Proliferation Assay (A549)

- **Cell Culture:** A549 human lung adenocarcinoma cells are maintained in DMEM (Dulbecco's modified Eagle's medium) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells are incubated at 37°C in a humidified atmosphere with 5% CO₂.
- **Assay Seeding:** A549 cells (1×10^4 cells/well) are seeded in a 96-well plate and allowed to attach overnight.
- **Compound Treatment:** The following day, the medium is replaced with fresh medium containing various concentrations of **IPN60090**.
- **Incubation:** Cells are incubated for the desired time period (e.g., 72 hours).
- **Viability Assessment:** Cell viability is assessed using the MTT (3-[4,5-methylthiazol-2-yl]-2,5-diphenyl-tetrazolium bromide) assay. 10 µl of MTT solution (10 mg/ml) is added to each well four hours before the end of the incubation period.
- **Data Analysis:** The resulting formazan crystals are dissolved, and the absorbance is read at a specific wavelength. IC₅₀ values are calculated from dose-response curves.

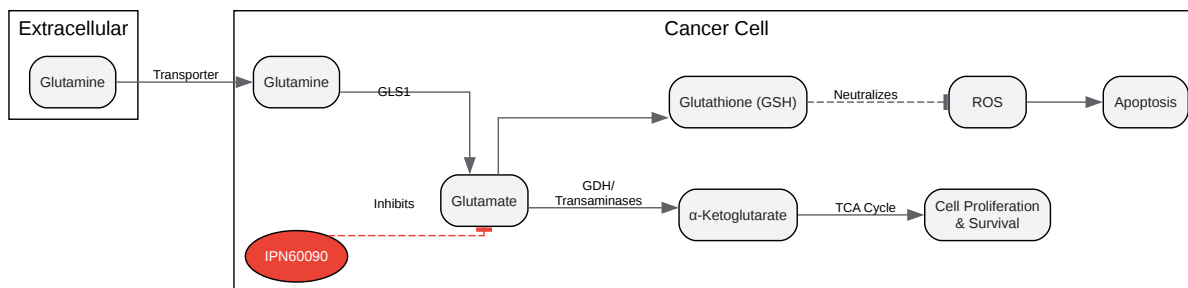
In Vivo Xenograft Tumor Model (H460)

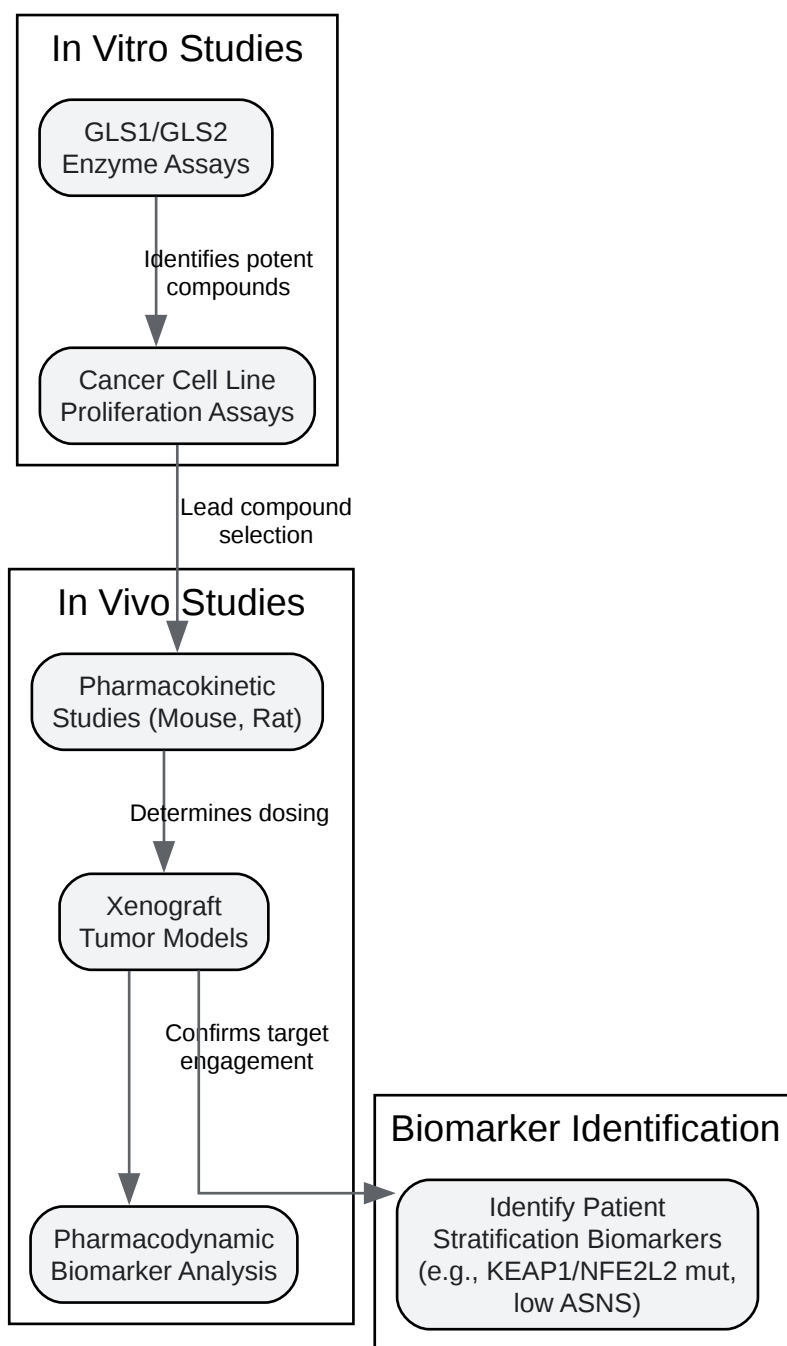
- **Animal Model:** Immunocompromised mice (e.g., nude mice) are used.
- **Tumor Cell Implantation:** A single-cell suspension of H460 non-small cell lung cancer cells is mixed with Matrigel and injected subcutaneously into the flank of each mouse.
- **Tumor Growth Monitoring:** Tumors are allowed to grow to a palpable size, and tumor volume is monitored regularly using caliper measurements.
- **Treatment Administration:** Once tumors reach a predetermined size, mice are randomized into treatment and control groups. **IPN60090** is administered orally at the specified doses and schedule.

- Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle-treated control group.
- Pharmacodynamic Analysis: At the end of the study, tumor samples can be collected to analyze the in vivo target engagement by measuring the concentrations of glutamine and glutamate.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of **IPN60090** and a typical experimental workflow.





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